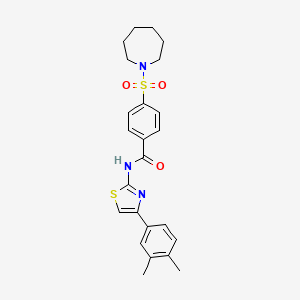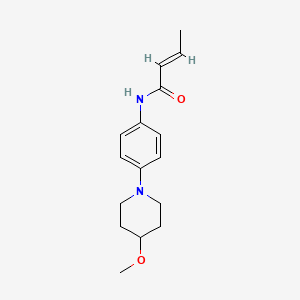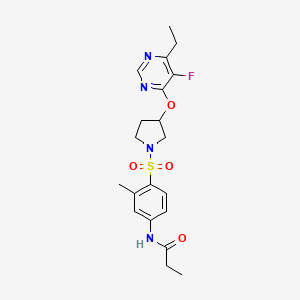
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound known for its potential applications in medicinal and chemical research. Structurally, it is distinguished by its combination of fluoropyrimidinyl, pyrrolidinyl, sulfonyl, and methylphenyl groups, which together impart unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide involves multi-step organic reactions. A typical pathway might start with the functionalization of the pyrrolidine ring and subsequent coupling reactions with the fluoropyrimidine and methylphenyl moieties under controlled temperature and solvent conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis would likely employ automated reactors for precision in temperature and pressure control, using standard organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) could be used to facilitate the coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide undergoes a variety of chemical reactions, including:
Oxidation and reduction reactions
Substitution reactions
Hydrolysis under acidic or basic conditions
Oxidation: : Typically achieved with agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Commonly involves hydrogenation using Pd/C.
Substitution: : Often involves halogenating agents such as N-bromosuccinimide (NBS).
Major Products: The primary products of these reactions vary based on the pathway but generally include modified pyrimidine and phenyl derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate in the construction of more complex molecules.
Biology: Its structural properties are investigated for potential bioactivity, including binding to biological targets like enzymes or receptors.
Medicine: Research explores its use in pharmaceuticals, particularly in designing drugs for conditions requiring precise interaction with cellular pathways.
Industry: Beyond medicinal chemistry, the compound’s sulfonyl and pyrimidinyl features make it a candidate for material science applications, including the development of new polymers or specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its fluoro group and pyrrolidine ring play a critical role in binding to proteins, possibly inhibiting or modifying enzyme activity. These interactions are facilitated through hydrogen bonding, van der Waals forces, and π-π stacking interactions, impacting pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups:
N-(4-((3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : Substituting fluorine with chlorine changes its reactivity and biological activity.
N-(4-((3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : The methyl group affects its pharmacokinetics and binding affinity.
This makes N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide unique due to its specific combination of functional groups and their synergistic effects.
Is there a particular section you'd like to dive deeper into or another compound you want to discuss?
Properties
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-4-16-19(21)20(23-12-22-16)29-15-8-9-25(11-15)30(27,28)17-7-6-14(10-13(17)3)24-18(26)5-2/h6-7,10,12,15H,4-5,8-9,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVFBMVQBVQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
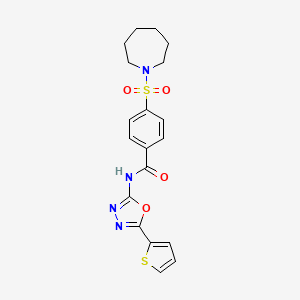
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
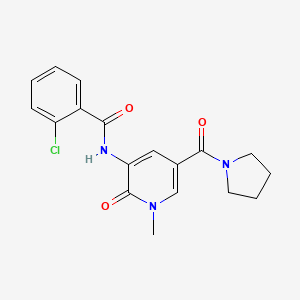
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2503916.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2503917.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2503919.png)
